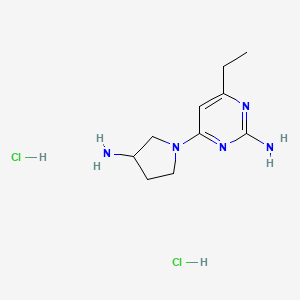

4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride

Description

4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 3-aminopyrrolidine group at the 4-position and an ethyl group at the 6-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications .

Properties

IUPAC Name |

4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5.2ClH/c1-2-8-5-9(14-10(12)13-8)15-4-3-7(11)6-15;;/h5,7H,2-4,6,11H2,1H3,(H2,12,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIAZGMPXGUUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride typically involves multiple steps, starting with the appropriate pyrimidine derivatives. One common synthetic route includes the following steps:

Formation of Pyrimidine Core: The pyrimidine ring is constructed using a suitable starting material, such as ethyl acetoacetate and guanidine.

Introduction of Amino Group: The amino group at the 3-position of the pyrrolidine ring is introduced through a substitution reaction.

Ethyl Group Addition: The ethyl group at the 6-position is introduced through an alkylation reaction.

Formation of Dihydrochloride Salt: The final product is obtained as a dihydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for higher yields and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed to reduce any nitro groups present in the molecule.

Substitution: Substitution reactions can occur at various positions on the pyrimidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Typical reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

N-oxide Derivatives: Resulting from oxidation reactions.

Reduced Derivatives: Resulting from reduction reactions.

Substituted Pyrimidines: Resulting from substitution reactions.

Scientific Research Applications

4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in various diseases, such as cancer or infectious diseases.

Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism by which 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Amino-4-[(3-iodophenyl)amino]-2-methylpyrimidin-1-ium Chloride

- Structure: Features a pyrimidinium ion with a 3-iodoanilino substituent and methyl group at position 2. Protonation occurs at the aromatic nitrogen para to the amino group, forming a chloride salt .

- Synthesis: Synthesized via acid-catalyzed condensation of 4-amino-2-methyl-6-chloropyrimidine with 3-iodoaniline in ethanol, yielding a hydrochloride salt (60% efficiency) .

- Hydrogen bonding between the pyrimidinium nitrogen and chloride enhances crystal packing .

2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one Dihydrochloride

- Structure: Contains a partially saturated pyrimidinone ring with a 3-aminopyrrolidine substituent. The dihydrochloride salt improves aqueous solubility .

Valtorcitabine Dihydrochloride

- Structure : A β-L-2’-deoxycytidine derivative with a pyrimidin-2(1H)-one core and valine ester. The dihydrochloride salt aids in formulation .

- Key Differences : As a nucleoside analog, its mechanism likely involves DNA/RNA polymerase inhibition, contrasting with the target compound’s probable kinase-targeting role.

TP-238 Hydrochloride

- Structure: A sulfonyl-substituted pyrimidine with a dimethylamino group and extended alkyl chain. The hydrochloride salt ensures stability .

- Key Differences : The methylsulfonyl group and tertiary amine substituent increase molecular weight (458.58 g/mol) and may confer distinct pharmacokinetic profiles compared to the target compound .

Comparative Analysis Table

Biological Activity

4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a dual-ring structure that combines both pyrrolidine and pyrimidine functionalities, which allows for diverse interactions with various biological targets.

Chemical Structure

The molecular formula for 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride is C10H17N5·2HCl, with a molecular weight of approximately 280.18 g/mol. The compound's structural characteristics are crucial for its biological activity, as they influence its interaction with enzymes and receptors.

Research indicates that 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride interacts with specific molecular targets, modulating their activity. Key mechanisms include:

- Inhibition of Cyclooxygenase (COX) Enzymes : The compound exhibits significant inhibition of COX enzymes, which are critical in inflammatory processes. This inhibition suggests potential applications in anti-inflammatory therapies.

- Modulation of Chemokine Receptors : As a derivative of 3-aminopyrrolidine, it may act as a modulator of chemokine receptors, influencing immune responses and cellular signaling pathways .

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications:

Anti-Cancer Properties

Several studies have reported that related compounds exhibit anti-cancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The ability to inhibit COX enzymes may also contribute to its anti-cancer properties by reducing inflammation associated with tumor progression .

Anti-Inflammatory Effects

The inhibition of COX enzymes suggests that 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride could be effective in treating inflammatory diseases. Its derivatives have shown promising results in reducing inflammatory markers in preclinical models.

Antimicrobial Activity

Research has indicated that compounds similar to 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine may possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics.

Case Studies and Research Findings

A selection of relevant studies demonstrates the biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, catalyst type, and reflux duration). For example, analogous pyrimidine derivatives (e.g., 6-amino-4-[(3-iodophenyl)amino]-2-methylpyrimidin-1-ium chloride) require refluxing in ethanol with HCl as a catalyst for 12 hours, yielding 60% after recrystallization . Adjust stoichiometry of precursors (e.g., 3-aminopyrrolidine and 6-ethylpyrimidin-2-amine) and monitor pH to avoid decomposition. Use TLC or HPLC for purity validation.

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., N₂). Stability data for structurally similar compounds (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) indicate degradation risks under humidity or heat. Avoid contact with strong oxidizers to prevent hazardous decomposition (e.g., HCl or nitrogen oxides) . Pre-characterize via thermogravimetric analysis (TGA) to determine thermal thresholds.

Advanced Research Questions

Q. What computational methods are suitable for predicting reaction pathways and intermediates during synthesis?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction mechanisms. Institutions like ICReDD use reaction path search algorithms to identify transition states and intermediates, reducing trial-and-error experimentation . For pyrimidine derivatives, simulate nucleophilic substitution at the pyrimidine ring’s 4-position, accounting for steric effects from the 3-aminopyrrolidine group. Validate predictions with experimental kinetic data.

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for structural confirmation?

- Methodological Answer : Cross-reference NMR (¹H/¹³C) with single-crystal XRD data. For example, XRD analysis of 6-amino-4-[(3-iodophenyl)amino]-2-methylpyrimidin-1-ium chloride revealed protonation at the pyrimidine N1 atom, resolving ambiguities in NMR hydrogen bonding patterns . Use software like Mercury or Olex2 to overlay experimental and simulated spectra.

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

- Methodological Answer : Implement design of experiments (DoE) frameworks. Use factorial designs to test variables (e.g., reaction temperature, solvent purity) and quantify their impact on bioactivity. Polish Journal of Chemical Technology highlights DoE’s role in optimizing TiO₂ photoactivity, a method adaptable to pyrimidine derivatives . Apply ANOVA to identify significant factors and establish robust protocols.

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo efficacy data be addressed?

- Methodological Answer : Conduct pharmacokinetic profiling (e.g., plasma stability, protein binding assays) to assess bioavailability. For structurally complex amines, modifications like salt formation (e.g., dihydrochloride) often enhance solubility but may alter membrane permeability. Use LC-MS/MS to quantify metabolite formation and correlate with activity shifts.

Experimental Design

Q. What analytical techniques are critical for characterizing hydrogen bonding networks in this compound?

- Methodological Answer : Combine FT-IR, XRD, and solid-state NMR. XRD of analogous compounds revealed hydrogen bonds between pyrimidinium N–H and chloride ions, forming layered structures . Assign FT-IR peaks (e.g., N–H stretches at 3300–3500 cm⁻¹) and compare with computational vibrational spectra.

Safety and Hazard Management

Q. What PPE and engineering controls are essential for safe handling?

- Methodological Answer : Use nitrile gloves, lab coats, and fume hoods. Safety data for similar amines (e.g., 2-Aminopyrimidine) recommend avoiding inhalation/contact and immediate decontamination with water . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.